![molecular formula C11H12O2 B1275596 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one CAS No. 41177-66-6](/img/structure/B1275596.png)
7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
Overview
Description
The compound 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is a chemical structure that is part of a broader class of compounds known as benzoxepinones. These compounds are characterized by a seven-membered lactam ring and are of interest due to their potential applications in medicinal chemistry and their diverse biological activities.
Synthesis Analysis
The synthesis of related benzoxepinone derivatives has been reported using various methods. For instance, a gold-catalyzed intramolecular regioselective 7-exo-dig cyclization has been employed to access substituted 3-methylene-3,4-dihydrobenzo[b]oxepinones, providing good to excellent yields at ambient temperature . Another related synthesis involves a five-step process starting from 2,4-dimethylaniline to produce methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, which shares a similar benzazepine core . These methods highlight the versatility and efficiency of current synthetic approaches to benzoxepinone derivatives.
Molecular Structure Analysis
The molecular structure of benzoxepinones is characterized by a fused ring system that includes a lactam moiety. The presence of substituents on the benzene and oxepin rings can significantly influence the chemical properties and reactivity of these compounds. For example, the introduction of a methyl group at the 7-position, as in the case of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, can affect the electron distribution and steric hindrance, which in turn can impact the compound's biological activity and synthesis .
Chemical Reactions Analysis
Benzoxepinones can undergo various chemical reactions due to their reactive lactam ring and potential for further functionalization. For instance, the synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine demonstrates the reactivity of the lactam ring through a Dieckmann condensation followed by decarboxylation and desulfonation . Additionally, the synthesis of related compounds, such as benzo[b][1,4]dioxepin-3(4H)-ones, involves isomerization and Dieckmann condensation, highlighting the reactivity of the double bond and the lactam ring in these systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxepinones are influenced by their molecular structure. The presence of a lactam ring can confer rigidity to the molecule, affecting its conformation and, consequently, its physical properties such as melting point and solubility. The chemical properties, such as reactivity and stability, are also affected by the presence of electron-donating or electron-withdrawing groups attached to the ring system. For example, the introduction of a chloro substituent, as seen in the synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, can make the compound more electrophilic and susceptible to nucleophilic attack .
Scientific Research Applications
Synthesis Methods
Concise Synthesis Techniques : An efficient synthesis of benzo[b]oxepines, including variants like 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, has been developed. This involves condensation-cyclization processes and base-induced reactions for creating diverse benzo[b]oxepines (Tandon et al., 2009).
One-Pot Synthetic Approach : A one-pot multi-catalysis process has been employed for synthesizing highly substituted benzo[b]oxepines. This innovative approach utilizes ring-closing metathesis and base-induced ring opening (Ramachary et al., 2008).
Structural and Chemical Analysis
X-Ray Diffraction Analysis : The compound 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, closely related to 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, has been synthesized and analyzed using X-ray diffraction, providing insights into its crystalline structure (Macías et al., 2011).
Crystallographic Studies : Crystallographic studies have been conducted on related compounds, giving valuable information about their molecular structure and potential interactions (Ihnatenko et al., 2021).
Potential Applications
Inhibitory Activities : Derivatives of benzo[b]oxepines, such as 7-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, have been evaluated for their inhibitory activities against protein-tyrosine kinases, suggesting potential applications in pharmacology and medicine (Li et al., 2017).
Antifungal Activities : Some derivatives have shown selective antifungal activity, indicating their potential use in developing new therapeutic agents (Cao et al., 2019).
Mechanism of Action
properties
IUPAC Name |
7-methyl-3,4-dihydro-2H-1-benzoxepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-4-5-11-9(7-8)10(12)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBXPHOGLWGQLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396706 | |
Record name | 7-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one | |
CAS RN |
41177-66-6 | |
Record name | 7-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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